molecular formula C10H11ClFNO2 B13515360 Methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

Methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

Cat. No.: B13515360
M. Wt: 231.65 g/mol
InChI Key: FIUKYBQYATXIMF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields It is an amino acid derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate: A stereoisomer with similar chemical properties but different biological activity.

    Methyl (3S)-3-amino-3-(4-chloro-2-fluorophenyl)propanoate: Another isomer with variations in the position of the fluoro substituent.

Uniqueness

Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

FIUKYBQYATXIMF-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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